molecular formula C9H10BrNO3 B13681768 Methyl 6-bromo-5-methoxy-2-methylnicotinate

Methyl 6-bromo-5-methoxy-2-methylnicotinate

Cat. No.: B13681768
M. Wt: 260.08 g/mol
InChI Key: LMABUJLNFOLQPA-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-methoxy-2-methylnicotinate is a chemical compound with the molecular formula C8H8BrNO3 It is a derivative of nicotinic acid and is characterized by the presence of bromine, methoxy, and methyl groups on the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-5-methoxy-2-methylnicotinate typically involves the bromination of a methoxy-substituted nicotinic acid derivative followed by esterification. One common method includes:

    Bromination: The starting material, 5-methoxy-2-methylnicotinic acid, is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform.

    Esterification: The brominated product is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for bromination and esterification processes, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-methoxy-2-methylnicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products include various substituted nicotinates depending on the nucleophile used.

    Oxidation: Products include oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Products include reduced derivatives such as alcohols.

    Hydrolysis: The major product is 6-bromo-5-methoxy-2-methylnicotinic acid.

Scientific Research Applications

Methyl 6-bromo-5-methoxy-2-methylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-methoxy-2-methylnicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, while the ester group can affect its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-6-methoxynicotinate
  • Methyl 6-bromo-2-methoxy-5-(methoxymethoxy)nicotinate
  • Methyl nicotinate

Uniqueness

Methyl 6-bromo-5-methoxy-2-methylnicotinate is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and methoxy groups on the nicotinate structure provides distinct properties compared to other similar compounds, making it valuable for targeted research and applications.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

methyl 6-bromo-5-methoxy-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H10BrNO3/c1-5-6(9(12)14-3)4-7(13-2)8(10)11-5/h4H,1-3H3

InChI Key

LMABUJLNFOLQPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)OC)OC)Br

Origin of Product

United States

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